REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4]OC1.[CH:6]12[C:12]([CH3:14])([CH3:13])[CH:11]1[CH2:10][CH2:9]C(C)=[CH:7]2.N1C=CC=CC=1.[OH:22]O>C[Re](=O)(=O)=O>[C:5]1([OH:1])([CH3:4])[CH2:9][CH2:10][CH:11]([C:12]([OH:22])([CH3:14])[CH3:13])[CH:6]=[CH:7]1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1COCC1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C12C=C(CCC1C2(C)C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C=C(CCC1C2(C)C)C
|
Name
|
|
Quantity
|
23.6 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
131 mg
|
Type
|
catalyst
|
Smiles
|
C[Re](=O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
While stirring the cold aqueous solution vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This was also cooled to 0° C. internal
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction at 0-5° C
|
Type
|
ADDITION
|
Details
|
the mixture was poured in to a separating funnel
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
ADDITION
|
Details
|
Saturated NaCl solution (20 ml) was added to the aqueous layer and more separation
|
Type
|
CUSTOM
|
Details
|
The layers were separated again
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted once more with dioxolane (10 ml)
|
Type
|
ADDITION
|
Details
|
Aqueous pH 5.8 buffer solution (304 ml) was added
|
Type
|
STIRRING
|
Details
|
stirred vigorously at room temperature until (+)-2-carene epoxide
|
Type
|
CUSTOM
|
Details
|
had disappeared by TLC and HPLC (4 hours)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was transferred to a separating funnel
|
Type
|
WASH
|
Details
|
washed once with heptane (75 ml)
|
Type
|
ADDITION
|
Details
|
NaCl (45 g) was added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
this was extracted with ethyl acetate (3×125 ml, 1×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to ˜150 ml
|
Type
|
ADDITION
|
Details
|
200 ml heptane was added
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to ˜150 ml
|
Type
|
ADDITION
|
Details
|
5-10 ml of EtOAc was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed twice with cold 5% EtOAc/heptane
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=CC(CC1)C(C)(C)O)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.857 g | |
YIELD: PERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |